, also known as S-BINOL, is a chiral ligand commonly used in asymmetric catalysis. Its unique structure, containing a P-stereogenic center and bulky substituents, allows for the induction of chirality in various chemical reactions. Here's a closer look at its applications in scientific research:
S-BINOL is primarily utilized as a ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This property is crucial in developing pharmaceuticals, agrochemicals, and other fine chemicals, as often only one enantiomer (mirror image) possesses the desired activity. S-BINOL's ability to differentiate between enantiomers during a reaction allows chemists to selectively produce the desired product.
Studies have demonstrated S-BINOL's effectiveness in various asymmetric catalytic reactions, including:
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with significant structural intricacies. It belongs to a class of compounds known as phosphonic acids and is characterized by multiple aromatic rings and a phosphorus atom integrated within its structure. The compound has a molecular formula of C50H57O4P and a molecular weight of approximately 752.96 g/mol .
The primary focus of research on (S)-BINOL-Phos oxide centers on its potential as a catalyst. Due to its chiral nature and the electron distribution within the molecule, it may be able to selectively bind to and activate one reactant over another in certain chemical reactions. The specific mechanism of action for (S)-BINOL-Phos oxide as a catalyst would depend on the particular reaction it is involved in, and further research is required to elucidate this [, ].
The chemical reactivity of this compound is largely dictated by its functional groups, particularly the hydroxyl and phosphonic acid moieties. These groups can participate in various reactions such as:
The specific reaction pathways depend on the conditions and the presence of other reactants.
The synthesis of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesis techniques:
Each step requires careful control of reaction conditions to ensure high yields and purity.
The potential applications for this compound span various fields:
The unique structural attributes lend themselves well to innovative applications across these domains.
Interaction studies are essential for understanding how this compound interacts with biological systems or other chemical entities:
Such studies are crucial for optimizing its use in practical applications.
Several compounds share structural similarities with 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl | Chiral phosphonic acid ligand | High selectivity in catalysis |
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1-naphthol | Similar aromatic structure | Noted for solubility in organic solvents |
(11bR)-4-Hydroxy-2-(2',4',6'-tris(isopropyl)phenyl)dinaphtho | Multi-ring system | Potential antioxidant activity |
These compounds highlight the diversity within this chemical class while showcasing the unique features of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide in terms of complexity and potential applications.
Irritant